The constitution and stereochemistry of rimuene

Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39660000273

Abstract

The published chemical and spectroscopic properties of rimuene suggest (V) or (VI) as probable structures for this hydrocarbon. The constitution and stereochemistry represented by (V) has been established by conversion of rimuene and the diene (VIII) from erythroxydiol-Y, respectively, into the C19 hydrocarbon (XII) and its antipode and has been confirmed by a total synthesis.

The conversion of rimuene into isophyllocladene with boiling formic acid which has been used as key evidence for the structure and stereochemistry of rimuene, could not be substantiated with pure rimuene.

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